5-(3-CHLOROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
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Overview
Description
5-(3-CHLOROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound that belongs to the class of benzo[a]phenanthridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-CHLOROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can be achieved through a series of organic reactions. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Another approach involves the construction of the benzo[a]phenanthridine skeleton through a gold-catalyzed intramolecular cyclization of a diazo-tethered alkyne, followed by an intermolecular cyclization with a nitrile . This method provides good yields and excellent functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-CHLOROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antibacterial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-CHLOROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with molecular targets and pathways within cells. It has been shown to induce cell-cycle arrest and apoptosis in cancer cells by increasing levels of p53 protein and causing fragmentation of PARP-1 . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-CHLOROPHENYL)-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE
- 5-(4-CHLOROPHENYL)-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE
Uniqueness
The uniqueness of 5-(3-CHLOROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its specific substitution pattern and the resulting biological activities. The presence of the 3-chlorophenyl group and the benzo[a]phenanthridine core structure contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(3-chlorophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO/c1-25(2)13-19-22-18-9-4-3-6-15(18)10-11-20(22)27-24(23(19)21(28)14-25)16-7-5-8-17(26)12-16/h3-12,24,27H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWCCZFXZDVWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)Cl)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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